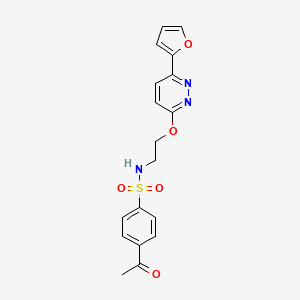
4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-acetyl substituent on the benzene ring and a pyridazine moiety linked via an ethyloxy chain. The pyridazine ring is further substituted with a furan-2-yl group at the 6-position.
Propriétés
IUPAC Name |
4-acetyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-12-26-18-9-8-16(20-21-18)17-3-2-11-25-17/h2-9,11,19H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDYXGLVCJAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Molecular Comparisons
Key Observations :
- Heterocyclic Core: The target compound’s pyridazine core differs from the triazolo-pyridazine and pyrimidine cores in analogs.
- Substituent Effects : The furan-2-yl group in the target compound introduces oxygen-based hydrogen bonding capacity, contrasting with the phenyl group in (increasing lipophilicity) and the trifluoromethyl group in (electron-withdrawing, enhancing membrane permeability).
Pharmacological Potential
- Target Compound : The furan-pyridazine combination may optimize interactions with hydrophobic enzyme pockets while maintaining solubility via the sulfonamide and acetyl groups.
- Triazolo-pyridazine Analog : The fused triazole ring could improve metabolic stability compared to furan, a feature critical for prolonged drug action.
- Pyrimidine Analog : The trifluoromethyl group is associated with enhanced bioavailability and resistance to oxidative metabolism, common in CNS-targeting agents .
Research Implications and Limitations
While structural analogs exhibit promising features (e.g., metabolic stability in , bioavailability in ), the target compound’s furan-pyridazine system remains underexplored. Current evidence lacks data on solubility, melting points, and explicit bioactivity, necessitating further experimental validation.
Q & A
Q. Why might NMR data for analogous sulfonamides show variability in chemical shifts, and how should this be interpreted?
- Methodological Answer : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomerism (e.g., enol-keto forms in pyridazine derivatives) cause shift variations. Use heteronuclear correlation (HSQC) experiments to resolve ambiguities, as demonstrated in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


